4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that belongs to the class of boronic esters. These compounds are significant in organic synthesis due to their unique structure and reactivity. Boronic esters are widely used as intermediates in various chemical reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 4-methylbenzyl alcohol with 4-bromophenylboronic acid in the presence of a base, followed by the addition of pinacol to form the boronic ester. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are commonly used.
Major Products
Aryl-Aryl Coupled Products: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation.
Boranes: Formed upon reduction.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the 4-methylbenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific functional groups are required.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-6-8-16(9-7-15)14-22-18-12-10-17(11-13-18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEWOMMNSLPVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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